molecular formula C13H11BrZn B14900306 2-Methyl-4-biphenylZinc bromide

2-Methyl-4-biphenylZinc bromide

Cat. No.: B14900306
M. Wt: 312.5 g/mol
InChI Key: MAMWVHHLDBJXEH-UHFFFAOYSA-M
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Description

2-Methyl-4-biphenylZinc bromide is an organozinc compound hypothesized to consist of a zinc bromide (ZnBr₂) moiety coordinated to a 2-methyl-4-biphenyl organic ligand. Such organozinc reagents are critical in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophilic partners due to their moderate reactivity and stability under catalytic conditions .

Properties

Molecular Formula

C13H11BrZn

Molecular Weight

312.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-2-phenylbenzene-5-ide

InChI

InChI=1S/C13H11.BrH.Zn/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;/h2-4,6-10H,1H3;1H;/q-1;;+2/p-1

InChI Key

MAMWVHHLDBJXEH-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C[C-]=C1)C2=CC=CC=C2.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-biphenylZinc bromide typically involves the reaction of 2-Methyl-4-biphenyl with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of 2-Methyl-4-biphenylZinc bromide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-biphenylZinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives.

    Reduction: It can be reduced to form simpler organozinc compounds.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.

Scientific Research Applications

2-Methyl-4-biphenylZinc bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: The compound can be used to study the effects of organozinc compounds on biological systems.

    Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-biphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, facilitating the formation of new carbon-carbon bonds. The zinc atom acts as a Lewis acid, activating the bromide ion and making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-Methyl-4-biphenylZinc bromide and related brominated compounds:

Compound Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
2-Methyl-4-biphenylZinc bromide C₁₃H₁₂Br₂Zn* ~420.4 (calc.) Biphenyl, methyl, ZnBr₂ coordination Organometallic catalyst (e.g., cross-coupling)
4-(2-Cyanophenyl)benzyl bromide C₁₄H₁₀BrN 272.14 Biphenyl, bromomethyl, cyano Intermediate in drug synthesis
Sepantronium bromide (YM-155) C₂₀H₁₉BrN₄O₃ 443.29 Cyclohexenyl, bromo, methyl ether Survivin inhibitor (IC₅₀: 0.54 nM)
4-Methylsulfonylbenzyl bromide C₈H₉BrO₂S 249.12 Methylsulfonyl, bromomethyl Electrophilic reagent for substitutions
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Bromomethyl, aldehyde Aldehyde-mediated condensations
Zinc bromide ZnBr₂ 225.19 Inorganic salt High solubility (≈4,470 g/L in water)

*Hypothetical formula based on biphenyl ligand + ZnBr₂.

Reactivity and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups: The methyl group in 2-Methyl-4-biphenylZinc bromide is electron-donating, which may reduce electrophilicity at the benzylic position compared to electron-withdrawing groups (e.g., cyano in 4-(2-Cyanophenyl)benzyl bromide or methylsulfonyl in 4-Methylsulfonylbenzyl bromide). These groups enhance reactivity in nucleophilic substitutions by polarizing the C-Br bond . In contrast, the aldehyde group in 4-(Bromomethyl)benzaldehyde enables condensation reactions, a property absent in the target compound .
  • Zinc Coordination :

    • Zinc bromide’s role in the target compound differs fundamentally from its use in aqueous solutions (e.g., radioactive waste solidification ). Coordination to the biphenyl ligand likely reduces hygroscopicity compared to pure ZnBr₂, enhancing stability in organic solvents.

Key Research Findings

  • Synthetic Utility: Organozinc reagents like 2-Methyl-4-biphenylZinc bromide are prized for their compatibility with palladium catalysts in cross-coupling, enabling C–C bond formation under mild conditions.
  • Steric Effects : The 2-methyl group on the biphenyl ligand may impede undesired side reactions by sterically shielding the zinc center, a feature absent in unsubstituted analogs.
  • Thermodynamic Stability : Zinc bromide’s high lattice energy (from ionic bonding) contrasts with the covalent C-Br bonds in organic bromides, influencing decomposition pathways .

Notes

  • Data Limitations : Direct experimental data on 2-Methyl-4-biphenylZinc bromide is sparse; properties are inferred from analogous compounds.

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